(6-Fluoroquinolin-4-yl)methanamine
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Overview
Description
(6-Fluoroquinolin-4-yl)methanamine is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their significant biological activities, particularly their antibacterial properties. The incorporation of a fluorine atom at the 6th position of the quinoline ring enhances the compound’s biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoroquinolin-4-yl)methanamine typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (6-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the methanamine group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
(6-Fluoroquinolin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antibacterial properties make it valuable in studying bacterial resistance mechanisms.
Medicine: It serves as a precursor for developing new antibacterial drugs.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Fluoroquinolin-4-yl)methanamine involves its interaction with bacterial DNA-gyrase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound prevents bacterial cell division and growth, leading to the death of the bacterial cells . This mechanism is distinct from other antibacterial agents, making it effective against strains resistant to other drugs .
Comparison with Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: (6-Fluoroquinolin-4-yl)methanamine is unique due to the presence of the methanamine group, which can enhance its biological activity and specificity. Compared to other fluoroquinolines, it may exhibit different pharmacokinetic properties and a broader spectrum of activity .
Properties
Molecular Formula |
C10H9FN2 |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(6-fluoroquinolin-4-yl)methanamine |
InChI |
InChI=1S/C10H9FN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6,12H2 |
InChI Key |
MYJGJYCMFHTWRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)CN |
Origin of Product |
United States |
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